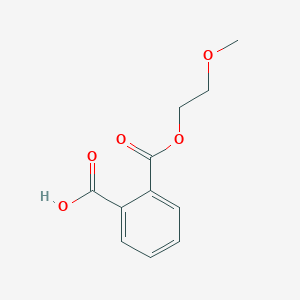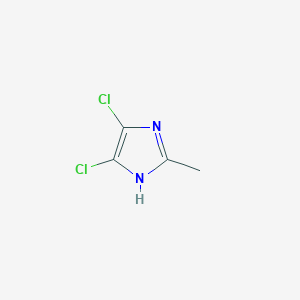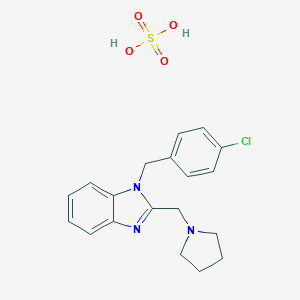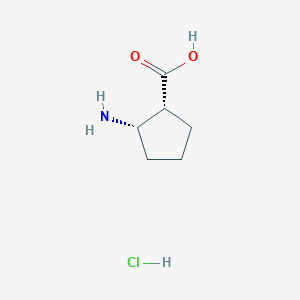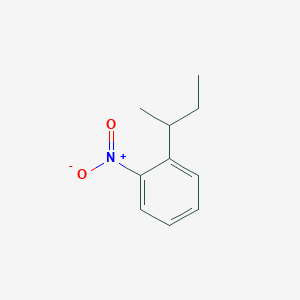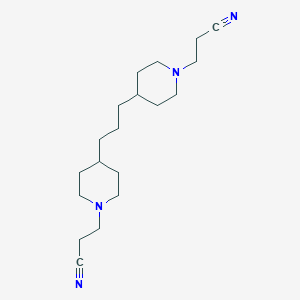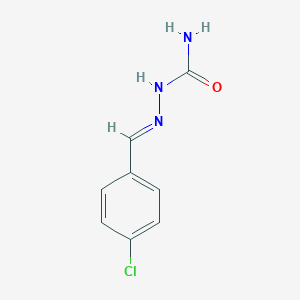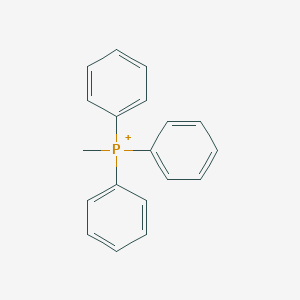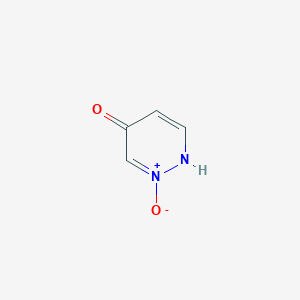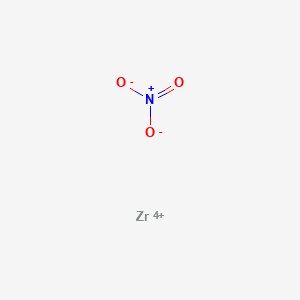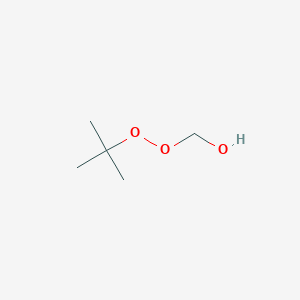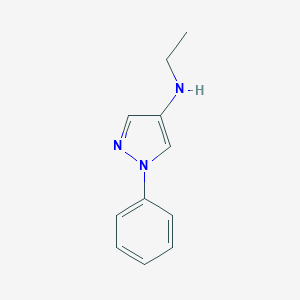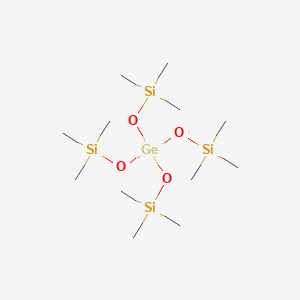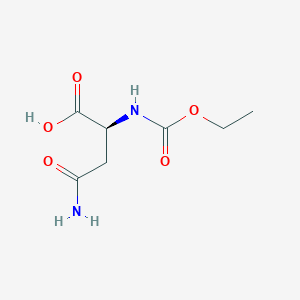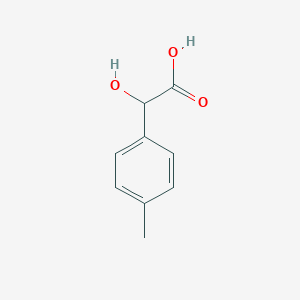
2-Hydroxy-2-(4-methylphenyl)acetic acid
説明
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the electrochemical reduction of 2-(o-nitrophenylthio)-acetic acid and its methyl ester is used to produce 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one, which suggests that electrochemical methods could be applicable for synthesizing similar hydroxy-acetic acid derivatives . The synthesis of (2-nitrophenyl)acetates from (2-nitrophenyl)acetic acid indicates that nitro groups can be strategically used in the synthesis of acetic acid derivatives . Additionally, the synthesis of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives from acetic acid compounds demonstrates the utility of acetic acid as a starting material for various organic transformations .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives was confirmed by NMR, and the Z-configuration was retained during synthesis . Similarly, the molecular structure of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides was determined by X-ray crystallography, which could provide insights into the potential structure of 2-Hydroxy-2-(4-methylphenyl)acetic acid .
Chemical Reactions Analysis
The chemical reactivity of acetic acid derivatives is highlighted in several studies. The selective removal of the (2-nitrophenyl)acetyl group using Zn and NH4Cl without affecting other common protecting groups suggests that 2-Hydroxy-2-(4-methylphenyl)acetic acid could also be modified using similar strategies . The Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of hydroxamic acids and ureas from carboxylic acids indicates that 2-Hydroxy-2-(4-methylphenyl)acetic acid could potentially undergo similar transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic acid derivatives are influenced by their molecular structure. For instance, the crystal structure of (2-methylphenoxy)acetic acid involves dimeric hydrogen bonding, which could suggest similar properties for 2-Hydroxy-2-(4-methylphenyl)acetic acid . The hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides provide evidence of intra- and intermolecular hydrogen bonding, which could also be relevant for understanding the properties of 2-Hydroxy-2-(4-methylphenyl)acetic acid .
科学的研究の応用
Application
2-Hydroxy-2-(4-methylphenyl)acetic acid has been studied for its potential anti-tumor activity .
Results
It has been shown that the compound can significantly inhibit the growth of the human hepatoma cell line HepG2 . The effects were dose-and time-dependent .
Microbiology
Application
2-Hydroxy-2-(4-methylphenyl)acetic acid has been studied for its antibacterial activity .
Results
The compound has been shown to have an effect on Staphylococcus aureus .
Chemical Synthesis
Application
2-Hydroxy-2-(4-methylphenyl)acetic acid can be used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .
Results
The formation of these metal complexes can lead to compounds with potential pharmacological applications .
Organic Chemistry
Application
2-Hydroxy-2-(4-methylphenyl)acetic acid can be used in the preparation of tricarbonyl compounds based on Claisen condensation of substituted acetoacetic ester .
Method of Application
This involves the use of strong bases such as LDA, n-BuLi, LiHMDS or NaHMDS .
Results
The result is the formation of tricarbonyl compounds, which have various applications in organic chemistry .
Pharmacology
Application
2-Hydroxy-2-(4-methylphenyl)acetic acid can be used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .
Results
The formation of these metal complexes can lead to compounds with potential pharmacological applications .
Material Science
Application
2-Hydroxy-2-(4-methylphenyl)acetic acid can be used in the preparation of tricarbonyl compounds based on Claisen condensation of substituted acetoacetic ester .
Method of Application
This involves the use of strong bases such as LDA, n-BuLi, LiHMDS or NaHMDS .
Results
The result is the formation of tricarbonyl compounds, which have various applications in material science .
Safety And Hazards
“2-Hydroxy-2-(4-methylphenyl)acetic acid” may cause skin and eye irritation, and may be harmful if inhaled, ingested, or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
特性
IUPAC Name |
2-hydroxy-2-(4-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGURAWGCAPHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(4-methylphenyl)acetic acid | |
CAS RN |
18584-20-8, 31284-89-6 | |
| Record name | 4-Methylmandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018584208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18584-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (R)-4-Methylmandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLMANDELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S2B4H5RL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


